molecular formula C16H20FN3O B2662368 N-[cyano(2-fluorophenyl)methyl]-2-(4-methylpiperidin-1-yl)acetamide CAS No. 1444864-36-1

N-[cyano(2-fluorophenyl)methyl]-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B2662368
CAS No.: 1444864-36-1
M. Wt: 289.354
InChI Key: XAWVUOWVMOAQLX-UHFFFAOYSA-N
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Description

N-[cyano(2-fluorophenyl)methyl]-2-(4-methylpiperidin-1-yl)acetamide is a synthetic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a cyano group, a fluorophenyl group, and a piperidinylacetamide moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2-fluorophenyl)methyl]-2-(4-methylpiperidin-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 2-fluorophenyl intermediate through a halogenation reaction.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanide salts under basic conditions.

    Formation of the Piperidinylacetamide Moiety: The final step involves the coupling of the fluorophenyl intermediate with 4-methylpiperidine and acetamide under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2-fluorophenyl)methyl]-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in DMF or DMSO.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[cyano(2-fluorophenyl)methyl]-2-(4-methylpiperidin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[cyano(2-fluorophenyl)methyl]-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorophenyl groups play a crucial role in binding to these targets, modulating their activity. The piperidinylacetamide moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-N-(1-phenylethyl)-4-piperidinylacetamide
  • N-(2-fluorophenyl)-N-(1-phenylethyl)-4-piperidinylbutanamide
  • N-(2-fluorophenyl)-N-(1-phenylethyl)-4-piperidinylpropanamide

Uniqueness

N-[cyano(2-fluorophenyl)methyl]-2-(4-methylpiperidin-1-yl)acetamide is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. The combination of the fluorophenyl and piperidinylacetamide moieties further enhances its versatility in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O/c1-12-6-8-20(9-7-12)11-16(21)19-15(10-18)13-4-2-3-5-14(13)17/h2-5,12,15H,6-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWVUOWVMOAQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NC(C#N)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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